5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium is a heterocyclic compound that belongs to the thiazolo[3,2-c]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various substituents such as amino, ethyl, iodomethyl, and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4-methylthiazole with ethyl iodide under basic conditions to form the intermediate 2-amino-4-methyl-5-ethylthiazole. This intermediate is then reacted with 2-chloro-4,6-dimethylpyrimidine in the presence of a base to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Cyclization Reactions: The amino group can participate in cyclization reactions to form additional heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides or sulfones.
Cyclization Products: Various fused heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication . In cancer cells, it may induce apoptosis by interacting with key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiadiazolo[3,2-a]pyrimidines: These compounds have a sulfur atom in place of the nitrogen atom in the thiazole ring, resulting in different reactivity and applications.
Uniqueness
5-amino-8-ethyl-3-(iodomethyl)-7-methyl-2H,3H-[1,3]thiazolo[3,2-c]pyrimidin-4-ium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its iodomethyl group, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H15IN3S+ |
---|---|
Molekulargewicht |
336.22 g/mol |
IUPAC-Name |
8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-c]pyrimidin-4-ium-5-amine |
InChI |
InChI=1S/C10H14IN3S/c1-3-8-6(2)13-10(12)14-7(4-11)5-15-9(8)14/h7,12H,3-5H2,1-2H3/p+1 |
InChI-Schlüssel |
NSMQLXJZSIAWNS-UHFFFAOYSA-O |
Kanonische SMILES |
CCC1=C(N=C([N+]2=C1SCC2CI)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.